5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
Description
Properties
IUPAC Name |
5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)2-1-5-4(3-7)6(10)11-12-5/h1-3H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOVSXCFLJZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1ON=C2N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis via 3-Nitrotyrosine Scaffold
A foundational approach to benzoxazole derivatives involves solid-phase synthesis, as demonstrated by the coupling of N-protected 3-nitrotyrosine to a Wang-type polystyrene resin. For 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine, this method can be adapted by incorporating fluorinated precursors during the reductive alkylation step. The protocol begins with the attachment of 3-nitrotyrosine to the resin, followed by deprotection to expose the primary amine. Sequential reductive alkylation using fluorinated aldehydes—such as 2,2-difluoropentanal—introduces the difluoro moiety at the 5-position. Subsequent acylation of the phenol group and reduction of the nitro group with SnCl$$2$$ yield an amino ester intermediate. Cyclization under dehydrative conditions (e.g., using $$ \text{P}2\text{O}_5 $$) closes the oxazole ring, forming the tetrahydrobenzoxazole core.
Acid-Catalyzed Cyclization of Fluorinated Ester Intermediates
A patent by CN110577500A outlines a cyclization strategy for aminobenzoxazoles, adaptable to the target compound. The synthesis begins with the condensation of 2-amino-4-sodium nitrophenolate and a fluorinated nitrobenzoyl chloride (e.g., 3,5-difluoronitrobenzoyl chloride) to form an ester intermediate. Cyclization under strong acid conditions (e.g., concentrated $$ \text{H}2\text{SO}4 $$) at 80–100°C generates the benzoxazole ring, with simultaneous retention of the fluorine substituents. The nitro groups are subsequently reduced to amines via hydrogenation over Pd/C (10% w/w) in ethanol at 50°C under 3 atm $$ \text{H}_2 $$.
Key challenges include controlling regioselectivity during cyclization and avoiding over-reduction of fluorine atoms during hydrogenation. The use of Pd/C ensures selective nitro reduction without defluorination, as fluorine’s strong C–F bond resents cleavage under mild hydrogenation conditions.
Radical-Mediated Fluorination and Cyclization
Recent advances in radical chemistry enable the incorporation of fluorine via nickel-catalyzed cascades. A study by Lei et al. demonstrates the use of tetrahydroxydiboron ($$ \text{B}2(\text{OH})4 $$) and NiCl$$_2$$ to generate difluoroalkyl radicals from ethyl bromodifluoroacetate. For the target compound, this strategy involves reacting N-propargyl-aniline derivatives with ethyl bromodifluoroacetate under photo-redox conditions. The difluoroalkyl radical adds to the alkyne, followed by intramolecular cyclization to form the tetrahydrobenzoxazole backbone. Subsequent hydrolysis of the ester group and amination completes the synthesis.
This method offers excellent atom economy and avoids harsh acidic conditions. However, the radical intermediates’ sensitivity to oxygen necessitates inert atmosphere protocols, complicating large-scale production.
Isomerization-Driven Synthesis from 3H-Pyrroloindole Analogues
Although primarily used for pyrroloindoles, isomerization strategies can be extrapolated to benzoxazoles. Work by Yavari and Esmaeili on 3H-pyrrolo[1,2-a]indoles reveals that heating in toluene induces isomerization to the thermodynamically stable 9H-isomer. For this compound, a similar approach could involve synthesizing a 3H-benzoxazole precursor with fluorine substituents, followed by thermal or acidic isomerization. For example, treating 5,5-difluoro-3-nitro-4,5,6,7-tetrahydro-1,2-benzoxazole with HCl in refluxing ethanol may drive isomerization while reducing the nitro group to an amine.
Comparative Analysis of Synthetic Routes
The acid-catalyzed route offers the highest scalability due to its simplicity and robust Pd/C-mediated hydrogenation. Conversely, radical methods, while innovative, face hurdles in reactor design for oxygen-sensitive steps.
Chemical Reactions Analysis
Sulfonylation Reactions
The amine group in 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine can undergo sulfonylation to form sulfonamide derivatives. A related compound, (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride (CAS 2138249-79-1), demonstrates the feasibility of introducing sulfonyl groups via reactions with sulfonyl chlorides .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, base (e.g., DIPEA) | (5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanesulfonamide |
Acylation Reactions
The primary amine can react with acylating agents to form amides. For example, in the synthesis of analogs (e.g., compound in US9951043B2), acetylation with reagents like acetyl chloride or anhydrides under basic conditions yields acetamide derivatives .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetyl-5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine |
Cyclization and Ring Functionalization
The tetrahydrobenzoxazole scaffold can participate in cyclization reactions. In WO2014144545A2, similar benzoxazole derivatives undergo functionalization at the 3-position via coupling with heterocyclic or aliphatic substituents .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, aryl boronic acid | 3-Aryl-5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole derivatives |
Reductive Amination
The amine group may engage in reductive amination with aldehydes or ketones. For example, reactions with formaldehyde under hydrogenation conditions could yield N-methyl derivatives.
Oxidation Reactions
The tetrahydro ring’s C4–C7 single bonds are susceptible to oxidation. Under strong oxidizing agents (e.g., KMnO₄), dehydrogenation could yield fully aromatic benzoxazole derivatives, though this has not been explicitly documented for this compound.
Key Structural and Reactivity Insights:
-
Fluorine Effects : The 5,5-difluoro substituents increase ring electron deficiency, directing electrophiles to meta/para positions relative to the amine.
-
Amine Reactivity : The 3-amine group is less nucleophilic than aliphatic amines due to conjugation with the benzoxazole ring but retains capacity for acylation/sulfonylation .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of 5,5-difluoro derivatives in cancer therapy. The compound has been investigated for its ability to inhibit specific protein targets associated with tumor growth. For instance, related compounds have shown efficacy in inhibiting bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. These inhibitors can suppress tumor cell proliferation and induce apoptosis, making them promising candidates for further clinical development .
1.2 Neuroprotective Effects
Research indicates that benzoxazole derivatives exhibit neuroprotective properties. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. The structural features of 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine could enhance its interaction with biological targets involved in neuroprotection .
Material Science
2.1 Organic Semiconductors
The compound serves as a potential building block for organic semiconductor materials due to its unique electronic properties. Its incorporation into polymer matrices can improve the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituents enhance electron affinity and lower the band gap of the semiconducting materials, facilitating better charge transport and device efficiency .
2.2 Hydrogel Formulations
Hydrogels incorporating benzoxazole derivatives are being explored for drug delivery systems. Their ability to form stable three-dimensional networks allows for controlled release of therapeutic agents while mimicking extracellular matrix environments. This application is particularly relevant in regenerative medicine and targeted therapies .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study focusing on the synthesis of novel BRD4 inhibitors derived from benzoxazole frameworks demonstrated that certain derivatives exhibited high potency against cancer cell lines. Among these compounds, those structurally similar to this compound showed significant inhibition rates (IC50 values < 0.5 μM) against MV4-11 leukemia cells .
Case Study 2: Organic Photovoltaics
In a project aimed at developing new materials for organic photovoltaics, researchers utilized this compound as a monomer in synthesizing low-band gap polymers. The resulting devices exhibited enhanced power conversion efficiencies due to improved electron mobility and light absorption characteristics .
Mechanism of Action
The mechanism by which 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydro-Heterocyclic Compounds
* Estimated based on structural analogy to 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (C₁₀H₉F₂NO₃, MW 282.30) with substitution of -COOH for -NH₂.
Key Observations
Core Heterocycle Differences: The benzoxazole core (present in the target compound) is distinct from benzothiazole (pramipexole) and triazolopyrimidine (). Fluorination at the 5,5-positions (target compound) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like pramipexole .
Substituent Effects: The 3-amine group in the target compound contrasts with pramipexole’s 2,6-diamine and 6-N-propyl groups. Amines at these positions are critical for dopamine receptor interactions in pramipexole .
The absence of reported activity for the target compound suggests it may serve as a precursor or intermediate in drug discovery, similar to the dihydrobenzodioxin derivative (), which is explicitly labeled for research use .
Biological Activity
5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Chemical Formula : C9H10F2N2O
- Molecular Weight : 188.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. These studies suggest that the compound exhibits several significant biological activities:
- Antimicrobial Activity :
-
Anticancer Activity :
- The compound has been explored for its cytostatic effects. Research indicates that certain benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms. The structure of this compound may play a crucial role in its interaction with cellular targets involved in cancer progression .
- Anti-inflammatory Properties :
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
Case Study 2: Anticancer Screening
In a screening of compounds for anticancer activity using human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives similar to this compound were found to inhibit cell growth by up to 70% at concentrations of 25 µM after 48 hours of treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of fluorine atoms in the structure has been shown to enhance lipophilicity and improve binding affinity to biological targets. Modifications at different positions on the benzoxazole ring can lead to variations in potency and selectivity for specific biological activities .
Q & A
Basic: What are the common synthetic routes for 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine?
Answer:
The synthesis typically involves cyclization of fluorinated precursors. For example:
- Cyclocondensation : Reacting 4,5-difluoro-cyclohexene derivatives with hydroxylamine under acidic conditions to form the benzoxazole core.
- Multi-step Fluorination : Introducing fluorine atoms via electrophilic substitution or using fluorinating agents (e.g., DAST) at the 5,5-positions of the tetrahydro ring.
Methodological parallels can be drawn from the synthesis of structurally similar heterocycles, such as 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, which employs cyclohexanone derivatives and thiourea .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
Key techniques include:
Basic: How does the 5,5-difluoro substitution influence the compound’s stability under varying pH or temperature?
Answer:
- pH Stability : The electron-withdrawing fluorine atoms increase the benzoxazole ring’s resistance to hydrolysis under acidic/basic conditions. Comparative studies on fluorinated benzoxazoles (e.g., ’s difluorophenol derivatives) show enhanced stability vs. non-fluorinated analogs .
- Thermal Stability : Fluorine’s inductive effect strengthens C-F bonds, reducing decomposition at high temperatures. Thermal gravimetric analysis (TGA) of similar compounds (e.g., ’s difluoroindazole) shows stability up to 200°C .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Determine electron density maps to identify reactive sites (e.g., amine group vs. fluorine atoms). For example, ’s SMILES/InChi data enables molecular orbital analysis for electrophilic/nucleophilic regions .
- MD Simulations : Model solvation effects and transition states. Studies on fluorinated heterocycles (e.g., ’s triazolo-triazines) use MD to predict regioselectivity in reactions .
Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting)?
Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering in the tetrahydro moiety causing splitting anomalies).
- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximity of protons. For example, uses 2D NMR to resolve overlapping signals in triazolo-triazines .
- Isotopic Labeling : Introduce deuterium at suspected exchangeable protons (e.g., NH₂) to isolate fluorine-proton coupling .
Advanced: What strategies optimize the regioselectivity of fluorination in the tetrahydrobenzoxazole scaffold?
Answer:
- Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide fluorine addition to the 5,5-positions.
- Electrophilic Fluorination : Reagents like Selectfluor® target electron-rich regions. ’s synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid demonstrates directed fluorination .
- Protecting Groups : Temporarily block reactive sites (e.g., amine) during fluorination steps, as seen in ’s synthesis of tetrahydrobenzothiazoles .
Advanced: How does the compound’s conformation affect its biological or catalytic activity?
Answer:
- X-ray Crystallography : Resolve the chair vs. boat conformation of the tetrahydro ring. Analogous structures (e.g., ’s benzoxazole) show planar aromaticity critical for binding .
- Docking Studies : Compare conformers’ interactions with target proteins (e.g., enzymes). ’s triazolo-triazines use docking to optimize substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
